![molecular formula C21H24N2O4 B2911146 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034421-78-6](/img/structure/B2911146.png)
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
The compound 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea, also known as BMU-3, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. BMU-3 belongs to the class of urea derivatives and has been found to exhibit potent biological activity.
Mechanism of Action
The exact mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is not fully understood, but it is believed to exert its biological activity by targeting various signaling pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of certain enzymes and proteins that are critical for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, anti-oxidant, and anti-cancer activity. The compound has also been found to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may have potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea has several advantages for lab experiments, including its high potency and selectivity for certain targets. However, the compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
Future research on 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in various diseases. Additionally, studies should be conducted to optimize the synthesis and formulation of this compound for improved efficacy and safety. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea can be synthesized using a multi-step process that involves the reaction of benzofuran-2-carboxylic acid with 2-aminoethanol to form benzofuran-2-yl-2-hydroxyethylamine. This intermediate is then reacted with 4-methoxyphenethyl isocyanate to obtain the final product, this compound.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-17-9-7-15(8-10-17)11-12-22-21(24)23-14-20(26-2)19-13-16-5-3-4-6-18(16)27-19/h3-10,13,20H,11-12,14H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUVYDMIWKOCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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